molecular formula C16H15N3O5S B2857794 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide CAS No. 2034252-66-7

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide

Cat. No.: B2857794
CAS No.: 2034252-66-7
M. Wt: 361.37
InChI Key: OUYNXMDJOXZAMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazolidinone, phenylethyl, and pyridine sulfonamide moieties, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with pyridine-3-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide can be compared with other similar compounds, such as:

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzene sulfonamide: Similar structure but with a benzene sulfonamide moiety instead of pyridine.

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group attached to the 4-position of pyridine.

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group attached to the 2-position of pyridine.

These comparisons highlight the uniqueness of N-(2-(2,4-dioxooxazolid

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-15-11-24-16(21)19(15)10-14(12-5-2-1-3-6-12)18-25(22,23)13-7-4-8-17-9-13/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNXMDJOXZAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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